Methyl 3-(fluorosulfonyl)butanoate
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Overview
Description
Methyl 3-(fluorosulfonyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a fluorosulfonyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)butanoate typically involves the introduction of a fluorosulfonyl group into a butanoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas or other solid reagents as fluorosulfonylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(fluorosulfonyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(fluorosulfonyl)butanoate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simple ester with a fruity odor, used in flavorings and perfumes.
Ethyl acetate: Another ester commonly used as a solvent in various applications.
Methyl 3-(chlorosulfonyl)butanoate: Similar to methyl 3-(fluorosulfonyl)butanoate but with a chlorosulfonyl group instead of a fluorosulfonyl group
Uniqueness
This compound is unique due to its fluorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
Molecular Formula |
C5H9FO4S |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 3-fluorosulfonylbutanoate |
InChI |
InChI=1S/C5H9FO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3 |
InChI Key |
BUUCFSLTSQIKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)S(=O)(=O)F |
Origin of Product |
United States |
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